An In-depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-chloro-3,4-dihydroquinolin-2(1H)-one (CAS No. 72995-15-4). While detailed experimental data for this specific molecule is limited in publicly available literature, this document leverages established knowledge of the broader 3,4-dihydro-2(1H)-quinolinone class of compounds to offer valuable insights for researchers, scientists, and drug development professionals. The 3,4-dihydro-2(1H)-quinolinone core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved drugs. This guide will therefore not only detail the known and predicted properties of the title compound but also explore its potential as a versatile building block in the synthesis of novel therapeutic agents.
Introduction: The Significance of the 3,4-dihydro-2(1H)-quinolinone Scaffold
The 3,4-dihydro-2(1H)-quinolinone moiety is a heterocyclic scaffold of significant interest in the pharmaceutical industry due to its presence in a range of pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. This has led to the development of drugs with diverse therapeutic applications, including the phosphodiesterase inhibitor cilostazol, the β-adrenergic blocker carteolol, and the atypical antipsychotic aripiprazole.[1]
The subject of this guide, 5-chloro-3,4-dihydroquinolin-2(1H)-one, is a halogenated derivative of this important scaffold. The introduction of a chlorine atom at the 5-position of the aromatic ring is expected to modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, influence its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. While specific biological activities for 5-chloro-3,4-dihydroquinolin-2(1H)-one are not extensively documented, its structural similarity to known bioactive molecules suggests its potential as a key intermediate in the synthesis of novel drug candidates.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 5-chloro-3,4-dihydroquinolin-2(1H)-one is not widely available. The following section provides a combination of known identifiers and predicted properties to guide researchers in their work with this compound.
General Properties
| Property | Value | Source |
| CAS Number | 72995-15-4 | [2][3] |
| Molecular Formula | C₉H₈ClNO | [2][3] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | [3] |
| Solubility | Slightly soluble in DMSO and heated methanol | Inferred from supplier data |
| pKa (Predicted) | 14.04 ± 0.20 | [2] |
Spectroscopic Characterization (Predicted)
While experimental spectra are not readily accessible, the following provides an expert analysis of the expected spectroscopic features of 5-chloro-3,4-dihydroquinolin-2(1H)-one based on its chemical structure.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Protons (δ 6.8-7.5 ppm): Three protons on the chlorinated benzene ring will likely appear as a complex multiplet. The electron-withdrawing nature of the chlorine atom and the amide group will influence their chemical shifts.
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N-H Proton (δ 8.0-9.0 ppm): The amide proton is expected to appear as a broad singlet in this downfield region.
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Aliphatic Protons (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-CH₂-) in the dihydro- portion of the ring will likely appear as two triplets, each integrating to two protons.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule.
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Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will be the most downfield signal.
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Aromatic Carbons (δ 110-140 ppm): Six signals are expected for the aromatic carbons, with the carbon bearing the chlorine atom showing a characteristic shift.
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Aliphatic Carbons (δ 20-40 ppm): Two signals corresponding to the two methylene carbons are expected in the upfield region.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands.
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N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the cyclic amide (lactam).
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
2.2.4. Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. The presence of a chlorine atom should also give rise to a characteristic M+2 peak at m/z 183 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one
Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Cyclization
This proposed synthesis involves two main steps: the amidation of 3-chloropropionyl chloride with 2-chloroaniline, followed by an intramolecular Friedel-Crafts cyclization.
Step 1: Synthesis of 3-chloro-N-(2-chlorophenyl)propanamide
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To a solution of 2-chloroaniline (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in an inert solvent like dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-N-(2-chlorophenyl)propanamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization to 5-chloro-3,4-dihydroquinolin-2(1H)-one
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Add the 3-chloro-N-(2-chlorophenyl)propanamide (1.0 eq.) to a flask containing a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.0-3.0 eq.) under an inert atmosphere.
-
Heat the mixture, either neat or in a high-boiling inert solvent, to a temperature sufficient to initiate the cyclization (typically 100-150 °C).
-
Maintain the temperature and stir for 2-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
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Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude 5-chloro-3,4-dihydroquinolin-2(1H)-one.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: Proposed two-step synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one.
Applications in Research and Drug Discovery
The true value of 5-chloro-3,4-dihydroquinolin-2(1H)-one for researchers lies in its potential as a versatile chemical building block. The core scaffold can be functionalized at several positions to generate a library of novel compounds for biological screening.
A Scaffold for Biologically Active Molecules
As previously mentioned, the 3,4-dihydro-2(1H)-quinolinone core is a key feature in several successful drugs.[1] This suggests that derivatives of 5-chloro-3,4-dihydroquinolin-2(1H)-one could be explored for a variety of pharmacological activities. For instance, a related compound, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, has been investigated as a potential antidepressant that acts as a sigma receptor agonist.[5] This highlights how modifications to the core structure can lead to compounds with specific central nervous system activities.
Caption: Relationship of the core scaffold to known drugs and the potential of the target compound.
Potential Synthetic Modifications
The structure of 5-chloro-3,4-dihydroquinolin-2(1H)-one offers several sites for chemical modification to create diverse libraries of new chemical entities:
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N-Alkylation/Arylation: The amide nitrogen can be functionalized with various alkyl or aryl groups to explore structure-activity relationships. This is a common strategy in the development of quinolinone-based drugs.
-
Aromatic Substitution: The chloro-substituted benzene ring can potentially undergo further electrophilic aromatic substitution, although the existing substituents will influence the position of new groups.
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Modifications at the 3- and 4-positions: The aliphatic portion of the ring can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution, to introduce additional diversity.
Safety and Handling
Based on hazard information for similar compounds, 5-chloro-3,4-dihydroquinolin-2(1H)-one should be handled with appropriate safety precautions in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-chloro-3,4-dihydroquinolin-2(1H)-one represents a valuable, albeit under-characterized, chemical entity for the fields of organic synthesis and medicinal chemistry. Its core structure is a proven pharmacophore, and the presence of the chlorine atom provides a handle for modulating its properties and for further synthetic transformations. While a lack of extensive experimental data necessitates careful preliminary characterization by researchers, the potential of this compound as a building block for the discovery of new bioactive molecules is significant. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and potential applications, thereby empowering researchers to explore the therapeutic potential of this promising scaffold.
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